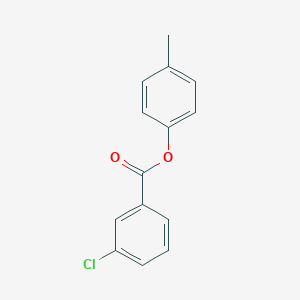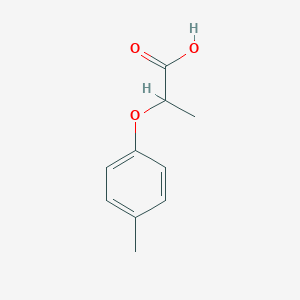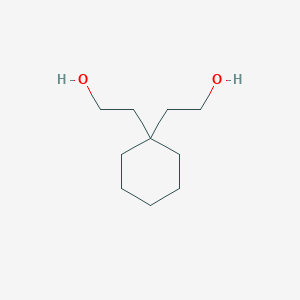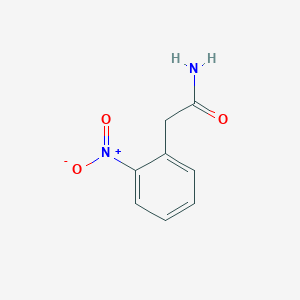
2-(2-Nitrophenyl)acetamide
Overview
Description
“2-(2-Nitrophenyl)acetamide” is a chemical compound with the molecular formula C8H8N2O3 . It is also known as “o-Nitroacetanilide” and "2-Nitroacetanilide" .
Synthesis Analysis
The synthesis of “2-(2-Nitrophenyl)acetamide” can be carried out in several ways. One method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . Another method reported involves the treatment of 2-cyano-N-(2-nitrophenyl) acetamide with 1,4-dithiane-2,5-diol in boiling ethanol containing a catalytic amount of triethylamine .
Molecular Structure Analysis
The molecular structure of “2-(2-Nitrophenyl)acetamide” is based on structures generated from information available in ECHA’s databases . The InChI code for this compound is "1S/C8H8N2O3/c9-8(11)5-6-3-1-2-4-7(6)10(12)13/h1-4H,5H2,(H2,9,11)" .
Chemical Reactions Analysis
“2-(2-Nitrophenyl)acetamide” is a versatile compound that can participate in a variety of chemical reactions. For instance, it can undergo cyanoacetylation, a reaction that involves the addition of a cyanoacetyl group to a molecule . This reaction is used to synthesize a variety of biologically active heterocyclic compounds .
Physical And Chemical Properties Analysis
“2-(2-Nitrophenyl)acetamide” is a colorless crystalline compound . It has a molecular weight of 180.16 . More detailed physical and chemical properties were not found in the search results.
Relevant Papers
Several papers were found that discuss “2-(2-Nitrophenyl)acetamide” and related compounds. These include a review of the biological potential of indole derivatives , a study on the cyanoacetylation of amines , and a paper on the bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides . These papers provide valuable insights into the properties and potential applications of “2-(2-Nitrophenyl)acetamide” and similar compounds.
Scientific Research Applications
Microbial Interaction Studies
Compounds related to 2-(2-Nitrophenyl)acetamide have been identified in bacterial culture extracts. For instance, N-(2-hydroxy-5-nitrosophenyl)acetamide was found in the extract of Paenibacillus polymyxa, suggesting that similar acetamide compounds could be used to study microbial interactions and their metabolic processes .
Antioxidant Research
Some acetamide compounds have shown significant antioxidant activity in pharmacological screenings. While not directly related to 2-(2-Nitrophenyl)acetamide, these findings suggest that similar structures could be explored for their antioxidant potential .
Mechanism of Action
Target of Action
The primary target of 2-(2-Nitrophenyl)acetamide is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth. Inhibition of DHFR is a common mechanism of action for antimicrobial and antitumor agents .
Mode of Action
2-(2-Nitrophenyl)acetamide interacts with DHFR, inhibiting its function This interaction likely involves the formation of a complex between the compound and the enzyme, which prevents the enzyme from catalyzing its normal reaction
Biochemical Pathways
By inhibiting DHFR, 2-(2-Nitrophenyl)acetamide disrupts the tetrahydrofolate synthesis pathway . This disruption can lead to a decrease in the availability of tetrahydrofolate, a cofactor necessary for the synthesis of purines and pyrimidines, which are the building blocks of DNA. As a result, the compound can inhibit DNA synthesis and cell growth, particularly in rapidly dividing cells such as cancer cells or microbes.
Result of Action
The inhibition of DHFR by 2-(2-Nitrophenyl)acetamide can lead to a decrease in DNA synthesis and cell growth . This effect is particularly pronounced in rapidly dividing cells, making the compound potentially useful as an antimicrobial or antitumor agent.
properties
IUPAC Name |
2-(2-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c9-8(11)5-6-3-1-2-4-7(6)10(12)13/h1-4H,5H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJSAZNRAKTZKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00299033 | |
| Record name | 2-(2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00299033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31142-60-6 | |
| Record name | NSC127675 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127675 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00299033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-(2-Nitrophenyl)acetamide in the synthesis of 2-amino-indole-3-carboxamides?
A1: 2-(2-Nitrophenyl)acetamide serves as a crucial intermediate in the one-pot synthesis of 2-amino-indole-3-carboxamides []. The reaction proceeds in two main steps:
- Formation of 2-(2-Nitrophenyl)acetamide: This compound is generated through an SNAr (nucleophilic aromatic substitution) reaction between a 2-halonitrobenzene and a cyanoacetamide under basic conditions [].
- Reduction/Cyclization: Subsequent addition of hydrochloric acid, FeCl3, and Zn powder leads to the reduction of the nitro group and cyclization, ultimately forming the desired 2-amino-indole-3-carboxamide [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B184265.png)
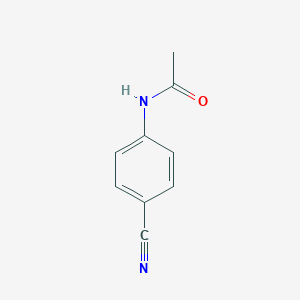
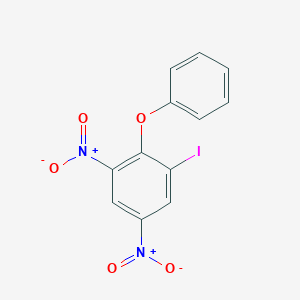
![Ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B184271.png)


